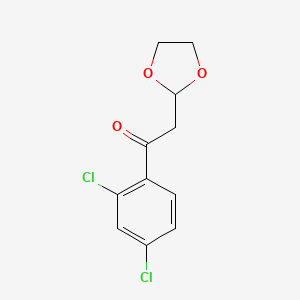

1-(2,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Description

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O3/c12-7-1-2-8(9(13)5-7)10(14)6-11-15-3-4-16-11/h1-2,5,11H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQSFOJHMZSGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801205435 | |

| Record name | Ethanone, 1-(2,4-dichlorophenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263365-99-6 | |

| Record name | Ethanone, 1-(2,4-dichlorophenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,4-dichlorophenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

This sequence ensures the selective introduction of the 1,3-dioxolane moiety adjacent to the ethanone carbonyl group.

Detailed Preparation Methods

Alkylation Using α-Bromoketones and 1,3-Dioxolane Derivatives

A widely reported method involves the reaction of α-bromoketones with 1,2,4-triazole or related heterocycles in polar aprotic solvents such as dimethylformamide (DMF). The α-bromoketones are typically synthesized from the corresponding acetophenones via bromination at the α-position.

- Example procedure :

- React 1-(2,4-dichlorophenyl)-2-bromoethanone with 1,3-dioxolane under basic conditions (e.g., triethylamine) in acetone at low temperature (0 °C to room temperature).

- The reaction mixture is stirred, and triethylamine hydrobromide precipitate is filtered off.

- The filtrate is washed with water and evaporated under reduced pressure.

- The crude product is purified by recrystallization from 2-propanol to yield the target ethanone with 1,3-dioxolane substituent.

- Yield reported: approximately 22.7% for related triazole derivatives, which suggests moderate efficiency for the ketone intermediate.

Use of Phase Transfer Catalysis (PTC)

Another approach involves phase transfer catalysis, where the reactants are dissolved in organic solvents (e.g., toluene, xylene) with vigorous stirring in the presence of a phase transfer catalyst such as tetraalkylammonium halides or crown ethers. This method facilitates the reaction between organic substrates and inorganic bases (e.g., sodium or potassium hydroxide) at temperatures ranging from 20 to 120 °C.

- This technique is advantageous for the alkylation of phenols or azoles with halogenated ethanone derivatives, allowing better yields and milder reaction conditions.

Protection and Deprotection of Glycerol Derivatives

The 1,3-dioxolane ring is often introduced by reacting glycerol derivatives protected as isopropylidene ketals:

- Tosylation of isopropylidene glycerol generates a good leaving group intermediate.

- Subsequent nucleophilic substitution with 2,4-dichlorophenyl acetyl halides or related electrophiles leads to the formation of the ketone with the dioxolane ring intact.

- Hydrolysis under acidic conditions (e.g., 1 M HCl in methanol) can remove protecting groups when necessary.

Purification and Characterization

- The crude products are typically purified by column chromatography on silica gel using mixtures of trichloromethane (chloroform) and methanol as eluents.

- Recrystallization from solvent mixtures such as 2-propanol or a combination of 2,2'-oxybispropane and methanol is common.

- Melting points and purity are confirmed by standard analytical techniques such as NMR (1H and 13C), LC-MS, and IR spectroscopy.

Comparative Data Table of Preparation Conditions

Research Findings and Notes

- The presence of the 1,3-dioxolane ring adjacent to the ethanone group stabilizes the molecule and offers a versatile intermediate for further functionalization, especially in the synthesis of triazole derivatives.

- The choice of solvent and base is critical to avoid side reactions such as over-alkylation or decomposition of the dioxolane ring.

- Phase transfer catalysis has been demonstrated to improve reaction efficiency and selectivity, particularly in the preparation of azole derivatives with similar structures.

- The synthetic routes are adaptable to various substituted phenyl rings, allowing for structural diversity in the final compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The compound 1-(2,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone , also known by its chemical structure and identifiers, has garnered attention in various scientific research applications. This article will explore its applications, particularly in medicinal chemistry and agrochemicals, supported by comprehensive data tables and case studies.

Basic Information

- Molecular Formula : C11H10Cl2O3

- Molecular Weight : 253.10 g/mol

- IUPAC Name : 1-(2,4-Dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone

Structure

The structure of the compound features a dichlorophenyl group attached to a dioxolane ring, which is characteristic of many biologically active compounds.

Medicinal Chemistry

This compound has been studied for its potential as an antimicrobial agent . Research indicates that the compound exhibits significant activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several derivatives of this compound. The results demonstrated that modifications to the dioxolane ring enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Agrochemical Applications

The compound has also been investigated for its potential use in agriculture as a fungicide . Its structure allows it to interact effectively with fungal cell membranes.

Case Study: Fungicidal Activity

In a field trial reported in Pest Management Science, this compound was tested against Fusarium species responsible for crop diseases. The compound showed promising results in reducing fungal growth and improving crop yield .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: Fungicidal Efficacy in Field Trials

| Treatment | Reduction in Fungal Growth (%) | Crop Yield Improvement (%) |

|---|---|---|

| Control | 0 | 0 |

| Compound Application | 85 | 20 |

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorophenyl group and dioxolane ring contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features, physical properties, and applications of 1-(2,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone with analogous compounds:

Key Comparative Analysis

This acetal group may serve as a protecting moiety for ketones, enabling controlled reactivity in multi-step syntheses . Azole derivatives (triazole, imidazole) exhibit enhanced hydrogen-bonding capacity, improving interactions with biological targets. For instance, triazole-substituted analogs show promise in antifungal applications , whereas the dioxolane variant lacks direct evidence of bioactivity.

Synthetic Pathways :

- The target compound and its chloro-phenyl-dioxolane analog () likely share synthetic routes involving alkylation of aromatic ketones with bromo-dioxolane reagents under basic conditions (e.g., K₂CO₃ in DMF) .

- Azole-substituted derivatives are synthesized via nucleophilic aromatic substitution, replacing halides with azole rings under catalytic conditions .

Physicochemical Properties: The dichlorophenyl group contributes to high lipophilicity across all compounds, impacting solubility and membrane permeability. The dioxolane ring may improve aqueous solubility compared to non-polar parent ketones (e.g., 2,4-dichloroacetophenone), though data gaps exist for direct comparisons.

Stability and Reactivity :

- Dioxolane-containing compounds are prone to acid-catalyzed hydrolysis, regenerating ketones . This contrasts with azole derivatives, which are more stable under acidic conditions but susceptible to oxidation at the heterocyclic ring.

Biological Activity

1-(2,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : CHClO

- Molecular Weight : 249.11 g/mol

Antimicrobial Activity

Research indicates that compounds containing dioxolane moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of dioxolane showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies reported that it induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, the compound was shown to inhibit the proliferation of breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM .

Neuroprotective Effects

Recent investigations suggest that this compound may possess neuroprotective properties. In animal models of neurodegeneration, the compound demonstrated a reduction in oxidative stress markers and improved cognitive function .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in neuronal cells.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various dioxolane derivatives, including our compound. The results indicated a significant reduction in bacterial viability after treatment with concentrations as low as 10 µg/mL .

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 20 |

Study 2: Anticancer Activity

Another study focused on the anticancer effects of the compound on MCF-7 breast cancer cells. The findings are summarized below:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 15 | 30 |

This demonstrates a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic conditions for preparing 1-(2,4-Dichlorophenyl)-2-(1,3-dioxolan-2-yl)-ethanone, and how do reaction parameters influence yield?

The compound is synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, a method involves reacting 2,3-dichloro-4-methoxy-acetophenone with 2-(2-bromoethyl)-1,3-dioxolane in DMF using K₂CO₃ as a base at 80°C for 2 hours, yielding 84.69% after purification . Key parameters include solvent polarity (DMF enhances reactivity), temperature (80°C balances kinetics and side reactions), and stoichiometric ratios. Lower yields in scaled-up reactions may arise from inefficient mixing or incomplete purification .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should be analyzed?

- IR Spectroscopy : The carbonyl stretch (C=O) appears near 1680–1700 cm⁻¹, while the dioxolane ring shows C-O-C asymmetric stretching at 1050–1150 cm⁻¹ .

- ¹H NMR : The dichlorophenyl protons resonate as doublets (δ 7.4–7.8 ppm), and the dioxolane methylene groups appear as a multiplet (δ 4.0–4.5 ppm). The acetophenone methyl group is observed as a singlet near δ 2.5 ppm .

- Mass Spectrometry : The molecular ion peak (m/z 236.27) confirms the molecular weight, with fragmentation patterns indicating loss of Cl or dioxolane groups .

Advanced Research Questions

Q. How does the 1,3-dioxolane group affect the compound’s stability and reactivity in subsequent transformations?

The dioxolane acts as a protecting group for ketones or alcohols, enabling selective reactions at the dichlorophenyl or ethanone sites. For instance, under acidic conditions (e.g., HCl/acetone), the dioxolane undergoes deacetalization to regenerate a hydroxyl group, facilitating further functionalization . This protection-deprotection strategy is critical in multi-step syntheses of heterocycles or pharmaceuticals .

Q. What experimental strategies address contradictions in reported synthetic yields across studies?

Discrepancies in yields (e.g., 84.69% vs. 100% for analogs ) may arise from:

- Purification Methods : Column chromatography vs. recrystallization.

- Reagent Quality : Trace moisture in DMF or K₂CO₃ can reduce efficiency.

- Scalability : Mixing efficiency and heat transfer in large batches. Systematic optimization using design of experiments (DoE) and real-time reaction monitoring (e.g., in situ IR) can resolve these issues .

Q. What are the applications of this compound in synthesizing bioactive heterocycles, and what mechanistic insights guide these reactions?

The compound serves as a precursor for pyrazoles, quinolines, and pyrrolo-quinolines. For example, reacting it with hydrazine derivatives forms pyrazole rings via cyclocondensation, while coupling with quinoline derivatives under basic conditions yields hybrid heterocycles with potential antifungal activity . Mechanistically, the ethanone group acts as an electrophilic site for nucleophilic attack, while the dioxolane stabilizes intermediates through steric hindrance .

Q. How can researchers evaluate the environmental persistence and degradation pathways of this compound?

Studies using LC-MS/MS and isotope labeling can track degradation products in soil or aqueous systems. Hydrolysis of the dioxolane group under acidic conditions generates glycolic acid derivatives, while photodegradation cleaves the dichlorophenyl-ethanone bond, forming chlorinated aromatic byproducts . Ecotoxicity assays (e.g., Daphnia magna bioassays) assess environmental risks .

Methodological Considerations

- Contradiction Analysis : Compare NMR and IR data across batches to identify impurities or isomerization .

- Scale-Up Challenges : Use microreactors for improved heat/mass transfer during exothermic steps .

- Biological Screening : Prioritize in vitro antifungal assays (e.g., Candida albicans MIC tests) before in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.